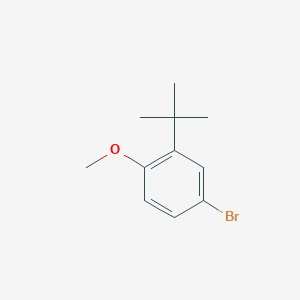

4-Bromo-2-tert-butyl-1-methoxybenzene

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-bromo-2-tert-butyl-1-methoxybenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15BrO/c1-11(2,3)9-7-8(12)5-6-10(9)13-4/h5-7H,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJRUSXKALHWNDH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=C(C=CC(=C1)Br)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15BrO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14804-34-3 | |

| Record name | 4-BROMO-2-TERT-BUTYL-1-METHOXYBENZENE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 4 Bromo 2 Tert Butyl 1 Methoxybenzene

Retrosynthetic Analysis and Strategic Disconnections

A retrosynthetic analysis of 4-Bromo-2-tert-butyl-1-methoxybenzene reveals several viable disconnection points, leading to logical synthetic forwards. The primary disconnections involve the carbon-bromine bond, the carbon-tert-butyl bond, and the carbon-oxygen bond of the methoxy (B1213986) group.

Three key retrosynthetic strategies emerge:

Strategy A: C-Br Disconnection: This approach considers the final step to be the bromination of a precursor, 2-tert-butyl-1-methoxybenzene. This is a common and often effective strategy for introducing a halogen atom onto an activated aromatic ring. The precursor itself can be derived from 2-tert-butylphenol through methylation.

Strategy B: C-C (tert-butyl) Disconnection: Here, the tert-butyl group is envisioned as being introduced via a Friedel-Crafts alkylation of 4-bromo-1-methoxybenzene. However, Friedel-Crafts alkylations on substituted benzenes can sometimes lead to mixtures of isomers and are prone to polysubstitution, making this a potentially less selective route.

Strategy C: C-O (methoxy) Disconnection: This strategy involves the methylation of the corresponding phenol (B47542), 4-bromo-2-tert-butylphenol. This disconnection relies on a Williamson ether synthesis or similar methylation reaction as the final step. The precursor, 4-bromo-2-tert-butylphenol, can be synthesized from 2-tert-butylphenol via bromination.

Based on selectivity and control, Strategies A and C are generally preferred for the synthesis of this compound.

Direct Synthesis Pathways

Several direct synthetic pathways can be employed to produce this compound, each with its own set of advantages and considerations.

Alkylation and Subsequent Regioselective Bromination Strategies

This pathway commences with the introduction of the tert-butyl group onto the anisole (B1667542) backbone via a Friedel-Crafts alkylation reaction, followed by a regioselective bromination.

The Friedel-Crafts alkylation of anisole with a tert-butylating agent, such as tert-butyl chloride or isobutylene, in the presence of a Lewis acid catalyst (e.g., AlCl₃ or FeCl₃), primarily yields a mixture of ortho- and para-tert-butylanisole. rsc.org The electron-donating methoxy group activates the aromatic ring and directs the incoming electrophile to the ortho and para positions. vedantu.com

Subsequent bromination of the resulting 2-tert-butylanisole must be carefully controlled to achieve the desired regioselectivity. The bulky tert-butyl group at the ortho position can sterically hinder further substitution at the adjacent positions, while the para position relative to the methoxy group is activated.

| Step | Reaction | Reagents and Conditions | Key Considerations |

| 1 | Friedel-Crafts Alkylation | Anisole, tert-butylating agent (e.g., tert-butyl chloride), Lewis acid (e.g., AlCl₃) | Can produce a mixture of ortho and para isomers. rsc.org |

| 2 | Regioselective Bromination | 2-tert-butylanisole, Brominating agent (e.g., Br₂), Lewis acid catalyst (optional) | Steric hindrance from the tert-butyl group influences regioselectivity. |

Bromination of Substituted Methoxybenzenes (e.g., tert-Butyl Anisole Derivatives)

A more direct and often higher-yielding approach involves the direct bromination of 2-tert-butyl-1-methoxybenzene (2-tert-butylanisole). This method leverages the directing effects of the substituents already present on the aromatic ring to achieve the desired 4-bromo isomer.

In the electrophilic aromatic substitution of 2-tert-butyl-1-methoxybenzene, the directing effects of both the methoxy and tert-butyl groups must be considered.

Methoxy Group (-OCH₃): The methoxy group is a strong activating group and an ortho, para-director due to its ability to donate electron density to the aromatic ring via resonance. vedantu.com

tert-Butyl Group (-C(CH₃)₃): The tert-butyl group is a weak activating group and also an ortho, para-director through an inductive effect.

When both groups are present, their directing effects are cooperative. The methoxy group strongly activates the positions ortho and para to it. In 2-tert-butyl-1-methoxybenzene, the para position relative to the methoxy group is also para to the tert-butyl group, making it the most electronically favorable position for electrophilic attack.

The large steric bulk of the tert-butyl group plays a crucial role in determining the regiochemical outcome of the bromination. cerritos.edu While the methoxy group activates both the ortho and para positions, the position ortho to the methoxy group is also ortho to the bulky tert-butyl group. This significant steric hindrance discourages the approach of the electrophile (bromonium ion or its equivalent) to this position.

Consequently, electrophilic attack occurs predominantly at the less sterically hindered and electronically activated para position relative to the methoxy group, leading to the formation of this compound as the major product.

| Substituent | Electronic Effect | Directing Effect | Steric Influence |

| Methoxy (-OCH₃) | Activating | Ortho, Para | Minor |

| tert-Butyl (-C(CH₃)₃) | Weakly Activating | Ortho, Para | Major (hinders ortho substitution) |

Methylation of Brominated tert-Butylphenols

An alternative and effective synthetic route involves the methylation of 4-bromo-2-tert-butylphenol. This pathway reverses the order of functional group introduction compared to the previous methods.

The synthesis begins with the bromination of 2-tert-butylphenol. Due to the strong activating and ortho, para-directing nature of the hydroxyl group, bromination occurs selectively at the position para to the hydroxyl group, which is sterically accessible, to yield 4-bromo-2-tert-butylphenol.

The subsequent methylation of the phenolic hydroxyl group can be achieved through a Williamson ether synthesis. ck12.orgyoutube.comlibretexts.orglibretexts.org This involves treating 4-bromo-2-tert-butylphenol with a base, such as sodium hydride or a methoxide (B1231860), to form the corresponding phenoxide, which then acts as a nucleophile and reacts with a methylating agent like methyl iodide or dimethyl sulfate to furnish the final product, this compound. A process for a similar transformation, the preparation of 2-tert-butyl-4-methoxyphenol from 4-bromo-2-tert-butylphenol using a methoxide in the presence of a catalyst, has been described. google.com

| Step | Reaction | Reagents and Conditions | Product |

| 1 | Bromination | 2-tert-butylphenol, Brominating agent (e.g., Br₂) | 4-bromo-2-tert-butylphenol |

| 2 | Methylation (Williamson Ether Synthesis) | 4-bromo-2-tert-butylphenol, Base (e.g., NaH, NaOCH₃), Methylating agent (e.g., CH₃I, (CH₃)₂SO₄) | This compound |

Advanced Bromination Techniques and Reagent Systems

The introduction of a bromine atom onto the aromatic ring of 2-tert-butyl-1-methoxybenzene requires careful selection of reagents and conditions to ensure high regioselectivity. The directing effects of the substituents play a crucial role. The methoxy group (-OCH₃) is a potent activating ortho-, para-director, while the tert-butyl group is a less activating ortho-, para-director. stackexchange.commsu.edulibretexts.orgucla.edu Due to the significant steric hindrance from the bulky tert-butyl group, electrophilic attack is favored at the position para to the strongly activating methoxy group, leading to the desired 4-bromo product. stackexchange.comlibretexts.org

N-Bromosuccinimide (NBS) is a versatile and convenient source of electrophilic bromine for the bromination of activated aromatic rings. researchgate.netorganic-chemistry.org The reaction is an electrophilic aromatic substitution (EAS) where the arene attacks the bromine atom of the NBS molecule. ucla.educhegg.com For highly activated substrates like 2-tert-butyl-1-methoxybenzene, the reaction can proceed efficiently under mild conditions, often without the need for a strong Lewis acid catalyst.

The use of NBS in a suitable solvent, such as acetonitrile, has been shown to be effective for the regioselective bromination of a wide range of activated arenes. researchgate.net The reaction typically proceeds by adding NBS to a solution of the substrate at a controlled temperature, often starting at 0 °C and allowing it to warm to room temperature. researchgate.net The high para-selectivity in the case of 2-tert-butyl-1-methoxybenzene is driven by the powerful directing ability of the methoxy group combined with the steric hindrance of the adjacent tert-butyl group, which disfavors ortho-substitution.

Table 1: Representative Conditions for Aromatic Bromination with NBS

| Substrate | Solvent | Temperature (°C) | Time (h) | Yield (%) | Selectivity |

|---|---|---|---|---|---|

| Activated Arenes (General) | Acetonitrile | 0 to RT | 18 | High | Regioselective |

| Electron-Rich Aromatics | Various | Variable | Variable | Good to Excellent | Generally para-selective for ortho/para directors |

This table presents generalized conditions for the bromination of activated aromatic compounds using NBS, as specific data for this compound is not detailed in the provided search results. Conditions are representative of the methodology. researchgate.net

Hypervalent iodine(III) reagents have emerged as powerful tools in organic synthesis, offering mild and selective methods for various transformations, including aromatic bromination. acs.orguab.catnih.govarkat-usa.org These reagents are known for their low toxicity, ease of handling, and ability to mimic the reactivity of transition metals. nih.govorganic-chemistry.org

A common strategy involves the in-situ generation of a reactive brominating species from a hypervalent iodine(III) precursor and a bromine source. For instance, a combination of bis(trifluoroacetoxy)iodobenzene (PIFA) and trimethylsilyl bromide (TMSBr) can generate dibromo(phenyl)-λ³-iodane (PhIBr₂), which then acts as the electrophilic brominating agent. acs.org This metal-free method has been successfully applied to a variety of activated arenes, affording para-brominated products in excellent yields. acs.org

Another approach utilizes a catalytic amount of an iodoarene, such as iodobenzene, in the presence of an oxidant like m-chloroperoxybenzoic acid (m-CPBA) and a bromine source like lithium bromide (LiBr). organic-chemistry.orgorganic-chemistry.org This system catalytically generates the active hypervalent iodine species, which then brominates the aromatic substrate with high regioselectivity. organic-chemistry.orgorganic-chemistry.org These reactions are typically fast, occurring at room temperature, and are considered environmentally friendly as they avoid toxic byproducts. organic-chemistry.org

Table 2: Comparison of Hypervalent Iodine Reagent Systems for Aromatic Bromination

| Reagent System | Substrate Type | Key Features | Typical Yields |

|---|---|---|---|

| PIFA / TMSBr | Activated Arenes | Stoichiometric, Metal-free, Mild conditions | 83-96% |

| Catalytic Iodobenzene / m-CPBA / LiBr | Electron-Rich Arenes | Catalytic, Recyclable catalyst, Mild conditions | Good |

This table summarizes features of different hypervalent iodine systems for the bromination of aromatic compounds. acs.orgorganic-chemistry.org

Metal-halogen exchange is a fundamental reaction in organometallic chemistry, primarily used to convert organic halides into highly reactive organometallic reagents, such as organolithium or Grignard reagents. wikipedia.orgethz.ch This reaction can be strategically employed in the synthesis of precursors for this compound.

One potential synthetic route involves the use of a dibrominated precursor. For example, a selective metal-halogen exchange on a molecule like 1,4-dibromo-2-tert-butylbenzene could be performed. By treating this precursor with one equivalent of an organolithium reagent like n-butyllithium (n-BuLi), typically at low temperatures (-78 °C), the more accessible bromine atom can be selectively exchanged for lithium. wikipedia.orgnih.gov The resulting aryllithium species can then be reacted with an appropriate electrophile to install the methoxy group, for example, by reaction with a methylating agent. This sequence offers a pathway to the target molecule from a different set of starting materials.

The exchange rate generally follows the trend I > Br > Cl, and the reaction is kinetically controlled. wikipedia.org The choice of solvent and organometallic reagent is crucial for achieving high selectivity. The use of Grignard reagents for halogen-metal exchange, such as isopropylmagnesium chloride (i-PrMgCl), often tolerates a wider range of functional groups and can sometimes be performed under less cryogenic conditions. nih.govresearchgate.net

A patent for the synthesis of the related compound 4-bromo-2-methoxybenzaldehyde (B1278859) describes a metal-halogen exchange on 1,4-dibromo-2-methoxybenzene using butyl lithium under cryogenic conditions. google.com This demonstrates the industrial applicability of this methodology for preparing similarly substituted aromatic compounds.

Green Chemistry Principles and Sustainable Approaches in Synthesis

The principles of green chemistry are increasingly influencing the development of synthetic methodologies, aiming to reduce environmental impact by minimizing waste, avoiding hazardous substances, and improving energy efficiency. In the context of synthesizing this compound, several approaches align with these principles.

The application of catalytic hypervalent iodine reagents is a significant step towards a greener bromination process. organic-chemistry.org Using a recyclable catalyst like iodobenzene reduces the amount of waste generated compared to stoichiometric methods. organic-chemistry.orgorganic-chemistry.org Furthermore, these reactions often proceed under mild conditions, reducing energy consumption.

Another sustainable approach is the electrochemical generation of hypervalent iodine reagents. nih.gov Anodic oxidation of iodoarenes provides an environmentally friendly way to create these powerful oxidants, avoiding the need for chemical oxidizers. nih.gov

Mechanistic Investigations of Reactions Involving 4 Bromo 2 Tert Butyl 1 Methoxybenzene

Detailed Electrophilic Aromatic Substitution (EAS) Mechanisms

Electrophilic aromatic substitution is a characteristic reaction of aromatic compounds, involving the replacement of a hydrogen atom on the aromatic ring with an electrophile. youtube.com The reaction generally proceeds through a two-step mechanism: initial attack by the electrophile to form a resonance-stabilized carbocation intermediate, followed by deprotonation to restore aromaticity. lumenlearning.comlibretexts.org However, recent studies suggest that this classical view may not be universally applicable, with some reactions potentially following concerted pathways or addition-elimination mechanisms, particularly in non-polar media. pnas.orgresearchgate.net

For 4-Bromo-2-tert-butyl-1-methoxybenzene, the existing substituents—a strongly activating, ortho-, para-directing methoxy (B1213986) group; a bulky, weakly activating, ortho-, para-directing tert-butyl group; and a deactivating, ortho-, para-directing bromo group—collectively determine the position and rate of further substitution.

Characterization of Arenium Ion Intermediates and Transition States

The traditional mechanism for EAS involves the formation of a high-energy carbocation intermediate known as an arenium ion or Wheland intermediate. lumenlearning.com When an electrophile (E+) attacks the ring of this compound, the positive charge in the resulting arenium ion is delocalized across the ring. The stability of this intermediate is crucial in determining the reaction's regioselectivity.

The primary directing influence comes from the powerful electron-donating methoxy group (-OCH₃), which effectively stabilizes the positive charge of the arenium ion, especially when the attack occurs at the ortho or para positions relative to it. The tert-butyl group also provides stabilization through induction and hyperconjugation.

Considering the positions on this compound available for substitution (positions 3, 5, and 6), we can analyze the stability of the corresponding arenium ion intermediates:

Attack at C-6 (ortho to -OCH₃, meta to -Br, ortho to -tBu): The positive charge can be delocalized onto the oxygen atom of the methoxy group, providing significant resonance stabilization. However, this position is sterically hindered by the adjacent bulky tert-butyl group.

Attack at C-5 (meta to -OCH₃, ortho to -Br, meta to -tBu): The positive charge cannot be directly delocalized onto the methoxy oxygen. This intermediate is significantly less stable than those from ortho or para attack relative to the methoxy group.

Attack at C-3 (ortho to -OCH₃, meta to -Br): Similar to the C-6 attack, the positive charge is stabilized by the methoxy group. This position is less sterically hindered than C-6.

While the arenium ion is a cornerstone of EAS theory, some computational and experimental studies on similar molecules like anisole (B1667542) have questioned whether it is always a true intermediate. pnas.orgresearchgate.net Research suggests that in nonpolar solvents, the reaction may proceed through a single, concerted transition state or via an addition-elimination pathway without forming a distinct arenium ion intermediate. researchgate.net In the context of this compound, the actual reaction pathway could be influenced by the specific electrophile and reaction conditions.

Quantitative Analysis of Steric and Electronic Effects on Regioselectivity and Reaction Rates

The regiochemical outcome of EAS on this compound is a classic example of competing directing effects.

Electronic Effects: The methoxy group is a powerful activating group that strongly directs incoming electrophiles to its ortho and para positions. Since the para position is already occupied by the bromine atom, it directs towards positions 3 and 6. The tert-butyl group is a weaker activating group, also directing ortho and para (positions 3 and 6). The bromine atom is a deactivating group due to its inductive effect but directs ortho and para (positions 3 and 5) due to resonance. libretexts.org The combined electronic influence overwhelmingly favors substitution at positions 3 and 6, which are ortho to the strongly activating methoxy group.

Steric Effects: The most significant steric factor is the large tert-butyl group. It severely hinders electrophilic attack at the adjacent C-3 position. This steric hindrance can override the electronic preference, making the less-hindered C-6 position a more likely site for substitution, despite it also being ortho to the tert-butyl group.

The table below summarizes the expected regioselectivity based on these competing effects.

| Available Position | Directing Effect (-OCH₃) | Directing Effect (-tBu) | Directing Effect (-Br) | Steric Hindrance | Predicted Outcome |

| C-3 | Ortho (Activating) | Ortho (Activating) | Meta (Deactivating) | High (from -tBu) | Minor product |

| C-5 | Meta (Deactivating) | Meta (Deactivating) | Ortho (Directing) | Low | Very minor product |

| C-6 | Para (to Br), Ortho | Para (to -OCH₃) | Meta (Deactivating) | Moderate (from -tBu) | Major product |

Therefore, further electrophilic substitution on this compound is predicted to yield the 1-bromo-5-(electrophile)-3-tert-butyl-2-methoxybenzene as the major product, with substitution occurring at the C-6 position. The reaction rate will be faster than that of benzene (B151609) due to the net activating effect of the methoxy and tert-butyl groups, though slightly attenuated by the deactivating bromine.

Organometallic Cross-Coupling Reactions

The bromine atom on this compound makes it an excellent substrate for palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for forming new carbon-carbon and carbon-heteroatom bonds. uwindsor.canih.gov

Palladium-Catalyzed Carbon-Carbon Bond Formation (e.g., Suzuki, Heck, Sonogashira)

This compound can participate in a variety of C-C bond-forming reactions.

Suzuki Coupling: This reaction couples the aryl bromide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. organic-chemistry.orgyoutube.com The reaction is highly valued for its mild conditions and tolerance of diverse functional groups. nih.gov For this compound, a typical Suzuki reaction would be as follows:

Reactants: this compound, an aryl or vinyl boronic acid (R-B(OH)₂).

Catalyst System: A Pd(0) source like Pd(PPh₃)₄ or a combination of a Pd(II) precursor (e.g., Pd(OAc)₂) with phosphine (B1218219) ligands (e.g., PPh₃, SPhos, XPhos). beilstein-journals.org

Base: A base such as Na₂CO₃, K₂CO₃, or Cs₂CO₃ is essential for activating the organoboron reagent. organic-chemistry.org

Heck Reaction: This reaction forms a new C-C bond by coupling the aryl bromide with an alkene in the presence of a palladium catalyst and a base. arkat-usa.org The reaction typically favors the formation of the trans-substituted alkene.

Sonogashira Coupling: This reaction couples the aryl bromide with a terminal alkyne, utilizing a dual catalyst system of palladium and copper(I) iodide, along with a base (usually an amine like triethylamine). organic-chemistry.orgwikipedia.org Copper-free versions of the Sonogashira coupling have also been developed. organic-chemistry.orglibretexts.org This method is a premier route for synthesizing arylalkynes. researchgate.net

The following table provides representative conditions for these reactions with aryl bromides.

| Reaction | Coupling Partner | Typical Catalyst | Typical Base | Product Type |

| Suzuki | R-B(OH)₂ | Pd(PPh₃)₄, Pd(OAc)₂/Ligand | K₂CO₃, Cs₂CO₃ | Biaryl or Aryl-alkene |

| Heck | Alkene (H₂C=CHR) | Pd(OAc)₂, PdCl₂ | Et₃N, K₂CO₃ | Substituted Alkene |

| Sonogashira | Terminal Alkyne (R-C≡CH) | Pd(PPh₃)₄/CuI | Et₃N, Piperidine | Arylalkyne |

Palladium-Catalyzed Carbon-Oxygen Bond Formation (e.g., Ether Synthesis)

Beyond C-C bonds, palladium catalysis can also be used to form carbon-oxygen (C-O) bonds, a process often referred to as Buchwald-Hartwig amination's ether synthesis variant. This reaction couples an aryl bromide with an alcohol or phenol (B47542) to form a diaryl ether or an alkyl aryl ether. mit.edu

For this compound, this reaction would involve:

Reactants: this compound and an alcohol (R-OH) or phenol (Ar-OH).

Catalyst System: A palladium precursor (e.g., Pd₂(dba)₃) combined with a sterically hindered, electron-rich phosphine ligand (e.g., a biarylphosphine like SPhos or Xantphos). beilstein-journals.org

Base: A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or a weaker base like cesium carbonate (Cs₂CO₃) is required. beilstein-journals.orgmit.edu

This methodology provides a powerful alternative to traditional methods like the Williamson ether synthesis, especially for sterically hindered substrates.

Elucidation of Catalytic Cycle Pathways and Rate-Determining Steps

All the palladium-catalyzed cross-coupling reactions discussed above generally proceed through a common catalytic cycle involving three key steps: uwindsor.cachemrxiv.org

Oxidative Addition: The active Pd(0) catalyst reacts with the aryl bromide (this compound), breaking the C-Br bond and forming a Pd(II) intermediate. This step is often the rate-determining step, particularly for less reactive aryl chlorides or bromides. princeton.edu

Transmetalation (for Suzuki and Sonogashira): The organic group from the other coupling partner (the organoboron or organocopper species) is transferred to the palladium center, displacing the halide and forming a new Pd(II)-diorganic complex. For the Suzuki reaction, the base plays a critical role in forming a more nucleophilic "ate" complex of the boronic acid, which facilitates this transfer. nih.govprinceton.edu This step can also be rate-determining. chemrxiv.org For the Heck reaction, this step is replaced by the coordination of the alkene followed by migratory insertion.

Reductive Elimination: The two organic groups on the Pd(II) center couple and are eliminated from the metal, forming the final product and regenerating the active Pd(0) catalyst, which can then re-enter the cycle. This step is typically fast.

The exact nature of the intermediates and the rate-determining step can be influenced by factors such as the choice of ligand, base, solvent, and the electronic and steric properties of the substrates. chemrxiv.orgprinceton.edu For a substrate like this compound, the steric hindrance from the tert-butyl group ortho to the bromine might slow the oxidative addition step compared to less hindered aryl bromides.

Nucleophilic Aromatic Substitution (SNAr) Pathways

Nucleophilic aromatic substitution (SNAr) is a critical reaction class for aryl halides. The mechanism typically proceeds via a two-step addition-elimination process, involving the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. However, the feasibility and rate of SNAr reactions are highly dependent on the electronic activation of the aromatic ring and the nature of the leaving group.

For an SNAr reaction to occur, the aromatic ring must typically be activated by potent electron-withdrawing groups positioned ortho or para to the leaving group. In the case of this compound, the methoxy group (-OCH3) is an electron-donating group, which activates the ring towards electrophilic substitution but deactivates it for nucleophilic substitution. lumenlearning.com Conversely, the bromine atom, while a good leaving group, does not provide sufficient activation for a classical SNAr pathway with common nucleophiles.

The presence of the bulky tert-butyl group at the ortho position to the bromine atom introduces significant steric hindrance. numberanalytics.com This steric congestion further impedes the approach of a nucleophile to the carbon atom bearing the bromine, making the formation of the required Meisenheimer complex energetically unfavorable. numberanalytics.comlibretexts.org Research on related substituted phenyl ethers has shown that steric hindrance can dramatically reduce reaction rates in SNAr processes. researchgate.netrsc.org

Despite these limitations, SNAr-type reactions can be facilitated under specific conditions or with certain reagents. For instance, in the synthesis of 4-bromo-2-methoxybenzaldehyde (B1278859) from 1,4-dibromo-2-fluorobenzene, a nucleophilic aromatic substitution is achieved by reacting 2-fluoro-4-bromobenzaldehyde with methanol (B129727) in the presence of potassium carbonate. This reaction is successful because the fluorine atom is a better leaving group in SNAr reactions than bromine, and the aldehyde group provides some electron-withdrawing character to activate the ring.

A notable transformation involving a related bromo-methoxybenzene derivative is the synthesis of 4-bromo-2-methoxybenzaldehyde from 1,4-dibromo-2-fluorobenzene. This process involves a metal-halogen exchange followed by formylation and a subsequent SNAr reaction where methoxide (B1231860) replaces fluoride.

| Reactant | Reagents | Product | Reaction Type |

| 1,4-dibromo-2-fluorobenzene | 1. Isopropyl magnesium chloride 2. Dimethylformamide | 2-fluoro-4-bromobenzaldehyde | Metal-halogen exchange & Formylation |

| 2-fluoro-4-bromobenzaldehyde | Methanol, Potassium carbonate | 4-bromo-2-methoxybenzaldehyde | Nucleophilic Aromatic Substitution (SNAr) |

This table illustrates a successful SNAr reaction on a similarly substituted ring system, highlighting the conditions that can favor such pathways.

Other Transformation Mechanisms and Intrinsic Reactivity Patterns

Given the challenges for classical SNAr pathways, this compound primarily undergoes transformations through other mechanistic routes, most notably palladium-catalyzed cross-coupling reactions. The carbon-bromine bond in this compound is a key site for such reactions.

Palladium-catalyzed reactions are a cornerstone of modern organic synthesis, allowing for the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. nih.gov For this compound, these reactions provide a versatile platform for derivatization.

One prominent example is the Suzuki coupling reaction. A patent describes the preparation of (3-tert-butyl-4-methoxyphenyl)boronic acid from this compound. google.com This boronic acid derivative can then be coupled with various aryl or vinyl halides in a palladium-catalyzed process to form biaryl compounds or other complex structures.

The general mechanism for such palladium-catalyzed cross-coupling reactions involves a catalytic cycle:

Oxidative Addition: The palladium(0) catalyst inserts into the carbon-bromine bond of this compound to form a palladium(II) intermediate.

Transmetalation: The organoboron compound (in a Suzuki reaction) transfers its organic group to the palladium center, displacing the halide.

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, regenerating the palladium(0) catalyst and forming the final product.

The steric hindrance from the tert-butyl group can influence the efficiency of these coupling reactions, potentially requiring tailored ligand systems on the palladium catalyst to facilitate the reaction. nih.gov

Another important transformation is the aminocarbonylation reaction, which can be used to synthesize amides from aryl bromides. nih.gov While no specific studies on the aminocarbonylation of this compound were found, the general applicability of this palladium-catalyzed method to a wide range of aryl bromides suggests its potential utility. nih.gov

The intrinsic reactivity of this compound is a balance between the electronic effects of the methoxy group and the steric hindrance of the tert-butyl group. The electron-donating nature of the methoxy group makes the aromatic ring more susceptible to electrophilic attack, while the bulky tert-butyl group directs incoming electrophiles to the less hindered positions and can sterically shield the ortho-position from attack. lumenlearning.commsu.edu

| Reaction Type | Reagents | Potential Product | Mechanistic Relevance |

| Suzuki Coupling | (3-tert-butyl-4-methoxyphenyl)boronic acid, Pd catalyst, Base | Biaryl derivative | C-C bond formation via Pd-catalysis google.com |

| Aminocarbonylation | Amine, Carbon monoxide, Pd catalyst, Base | Benzamide derivative | C-N and C=O bond formation via Pd-catalysis nih.gov |

This table summarizes potential transformations of this compound, highlighting the importance of palladium-catalyzed pathways in its synthetic applications.

Computational and Theoretical Chemistry Studies of this compound

While this compound is a known chemical entity, extensive computational and theoretical research specifically dedicated to this compound is not widely available in publicly accessible literature. However, the principles of computational chemistry provide a robust framework for predicting and understanding its molecular properties. This article outlines the types of computational studies that are instrumental in characterizing such a molecule, even in the absence of specific published research findings.

Computational and Theoretical Chemistry Studies of 4 Bromo 2 Tert Butyl 1 Methoxybenzene

Quantum Chemical Calculations (e.g., Density Functional Theory, Ab Initio Methods)

Quantum chemical calculations are fundamental to understanding the behavior of molecules at the electronic level. Methods like Density Functional Theory (DFT) and ab initio calculations would be the primary tools for investigating 4-Bromo-2-tert-butyl-1-methoxybenzene.

Analysis of the electronic structure provides insights into the reactivity and properties of the molecule.

Charge Distribution: The electron-donating methoxy (B1213986) group (-OCH3) and the electron-withdrawing bromine atom, combined with the bulky tert-butyl group, create a specific charge distribution across the benzene (B151609) ring. This distribution influences the molecule's dipole moment and its interaction with other polar molecules.

Frontier Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting chemical reactivity. researchgate.net For aromatic compounds, the HOMO is often associated with the π-system of the benzene ring, making it susceptible to electrophilic attack. The LUMO indicates regions that are susceptible to nucleophilic attack. The energy gap between the HOMO and LUMO provides an indication of the molecule's kinetic stability and electronic excitation properties. researchgate.netresearchgate.net

A theoretical study would likely show the HOMO density concentrated on the electron-rich aromatic ring, influenced by the methoxy group, while the LUMO might be distributed more towards the carbon-bromine bond, given its potential as a leaving group.

The presence of the sterically demanding tert-butyl group and the methoxy group necessitates a conformational analysis to identify the most stable three-dimensional arrangement.

Rotational Barriers: Computational methods can calculate the energy barriers associated with the rotation of the tert-butyl and methoxy groups. The interaction between these two groups, and their orientation relative to the benzene ring, determines the molecule's preferred conformation. For instance, the methoxy group is known to sometimes rotate slightly out of the plane of the benzene ring in similar structures. researchgate.net

Energetic Profiles: By systematically rotating these groups and calculating the corresponding energy, a potential energy surface can be generated. The minima on this surface correspond to stable conformers, and the energy differences between them can be quantified.

Computational chemistry is a powerful tool for modeling reaction mechanisms. For this compound, this could include:

Electrophilic Aromatic Substitution: Modeling the addition of an electrophile to the benzene ring to predict regioselectivity.

Nucleophilic Aromatic Substitution: Investigating the conditions under which the bromine atom could be replaced by a nucleophile.

Cross-Coupling Reactions: This compound is a potential substrate for reactions like Suzuki or Buchwald-Hartwig couplings, which are common for brominated aromatics. Computational modeling can elucidate the mechanism of these catalytic cycles, including the oxidative addition, transmetalation, and reductive elimination steps, and characterize the transition states involved.

Molecular Dynamics Simulations for Understanding Dynamic Behavior and Solvation Effects

While quantum calculations are excellent for static properties, Molecular Dynamics (MD) simulations are used to study the molecule's behavior over time.

Dynamic Behavior: MD simulations would reveal how the molecule moves and flexes at a given temperature. This includes the rotations of the substituent groups and the vibrations of the entire structure.

Solvation Effects: By simulating the molecule in a solvent box (e.g., water or an organic solvent), one can study how solvent molecules arrange themselves around the solute and how this affects its conformation and reactivity. This is particularly important for understanding reaction kinetics in solution.

Quantitative Structure-Reactivity Relationships (QSRR) and Predictive Modeling

QSRR studies aim to build mathematical models that correlate a molecule's structural features with its chemical reactivity. Although no specific QSRR models for this compound are available, one could be developed by:

Calculating a set of molecular descriptors (e.g., electronic, steric, and topological parameters) for a series of related brominated benzene derivatives.

Experimentally measuring their reactivity in a specific reaction.

Using statistical methods to create an equation that predicts reactivity based on the calculated descriptors.

Application of Advanced Predictive Models (e.g., Taft Equations, Hirshfeld Charges)

Taft Equations: These are linear free-energy relationships used to study the effects of substituents on reaction rates. The electronic (σ*) and steric (Es) parameters for the tert-butyl, methoxy, and bromo substituents could be used to predict the reactivity of this compound in various reactions, assuming the availability of a relevant reaction series.

Hirshfeld Charges: This is a method for partitioning the electron density of a molecule among its constituent atoms. Calculating Hirshfeld charges for this compound would provide a more nuanced picture of the charge distribution compared to simpler methods, offering insights into intermolecular interactions and reactive sites.

Computed Molecular Properties

The following table summarizes some of the computationally predicted properties for this compound available from public databases.

| Property | Value | Source |

| Molecular Formula | C11H15BrO | PubChem uni.lu |

| Molecular Weight | 243.14 g/mol | PubChem nih.gov |

| Monoisotopic Mass | 242.03062 Da | PubChem uni.lu |

| XLogP3 (Predicted) | 4.3 | PubChem nih.gov |

| Topological Polar Surface Area | 9.2 Ų | PubChem nih.gov |

| Heavy Atom Count | 13 | PubChem uni.lu |

| Rotatable Bond Count | 2 | PubChem nih.gov |

Advanced Spectroscopic and Structural Elucidation of 4 Bromo 2 Tert Butyl 1 Methoxybenzene

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous structural assignment of organic molecules. Through the analysis of chemical shifts, coupling constants, and correlation spectra, the precise connectivity and spatial arrangement of atoms within 4-bromo-2-tert-butyl-1-methoxybenzene can be determined.

¹H NMR and ¹³C NMR Chemical Shift Interpretations in Complex Substituted Aromatics

The ¹H and ¹³C NMR spectra of this compound are dictated by the electronic effects of its substituents on the aromatic ring. The methoxy (B1213986) (-OCH₃) group is an ortho-, para-director and activating, while the bromine (-Br) is an ortho-, para-director and deactivating. The bulky tert-butyl group provides significant steric influence.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the protons of the tert-butyl and methoxy groups.

Aromatic Region: The three protons on the benzene (B151609) ring will appear in the typical aromatic region (δ 6.5-8.0 ppm). Their specific chemical shifts and splitting patterns are influenced by their positions relative to the substituents. The proton ortho to the methoxy group and meta to the bromine would likely be the most shielded, appearing at the lowest chemical shift. The proton ortho to the bromine atom would be deshielded.

Aliphatic Region: A sharp singlet corresponding to the nine equivalent protons of the tert-butyl group is expected around δ 1.3 ppm. A singlet for the three protons of the methoxy group should appear around δ 3.8 ppm.

¹³C NMR Spectroscopy: The carbon NMR spectrum will provide information on each unique carbon environment in the molecule.

Aromatic Carbons: Six distinct signals are anticipated for the aromatic carbons. The carbon atom bonded to the methoxy group (C1) will be significantly deshielded (shifted downfield), as will the carbon bearing the tert-butyl group (C2). The carbon attached to the bromine (C4) will also show a characteristic shift.

Aliphatic Carbons: The spectrum will also feature signals for the quaternary and methyl carbons of the tert-butyl group, as well as the methyl carbon of the methoxy group.

Predicted ¹H NMR Data

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Aromatic H (C3) | ~7.3 | d |

| Aromatic H (C5) | ~7.2 | dd |

| Aromatic H (C6) | ~6.8 | d |

| Methoxy (-OCH₃) | ~3.8 | s |

Predicted ¹³C NMR Data

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| C1 (-OCH₃) | ~155 |

| C2 (-C(CH₃)₃) | ~140 |

| C3 | ~128 |

| C4 (-Br) | ~115 |

| C5 | ~130 |

| C6 | ~110 |

| Quaternary (-C (CH₃)₃) | ~35 |

| Methyl (-C(CH₃ )₃) | ~31 |

Application of 2D NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity and Spatial Relationships

To confirm the assignments made from 1D NMR and to elucidate the complete molecular structure, 2D NMR experiments are essential.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. In the aromatic region, cross-peaks would confirm the connectivity between adjacent protons on the ring, helping to definitively assign their positions.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms. It would be used to assign the chemical shifts of the protonated aromatic carbons (C3, C5, C6) and the aliphatic carbons by linking them to their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC spectroscopy shows correlations between protons and carbons that are two or three bonds apart. This is crucial for identifying the quaternary carbons (C1, C2, C4, and the quaternary tert-butyl carbon) which are not visible in the HSQC spectrum. For instance, correlations would be expected from the tert-butyl protons to C1, C2, and C3, and from the methoxy protons to C1, confirming the substitution pattern.

Mass Spectrometry (MS) for Accurate Molecular Formula Determination and Fragmentation Pathway Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and formula of a compound and to gain structural information from its fragmentation patterns. The molecular formula for this compound is C₁₁H₁₅BrO, with a molecular weight of approximately 243.14 g/mol . nih.gov

High-resolution mass spectrometry (HRMS) would provide an accurate mass measurement, allowing for the unambiguous determination of the molecular formula. A key feature in the mass spectrum would be the isotopic pattern of bromine. The two stable isotopes of bromine, ⁷⁹Br and ⁸¹Br, have nearly equal natural abundance (50.69% and 49.31%, respectively). This results in two molecular ion peaks ([M]⁺ and [M+2]⁺) of almost equal intensity, which is a characteristic signature for a molecule containing a single bromine atom.

The fragmentation of the molecular ion would likely proceed through several key pathways:

Loss of a methyl radical (•CH₃): A common fragmentation for tert-butyl substituted compounds is the loss of a methyl group to form a stable tertiary carbocation. This would result in a prominent peak at m/z [M-15]⁺.

Loss of the tert-butyl group: Cleavage of the entire tert-butyl group could also occur.

Loss of a methoxy radical (•OCH₃): This fragmentation pathway is also possible.

Predicted Mass Spectrometry Fragmentation

| m/z Value | Identity | Notes |

|---|---|---|

| 242/244 | [C₁₁H₁₅BrO]⁺ | Molecular ion peak (M⁺, M+2⁺) |

| 227/229 | [M - CH₃]⁺ | Loss of a methyl radical |

| 185/187 | [M - C₄H₉]⁺ | Loss of the tert-butyl group |

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule, which is useful for identifying functional groups.

The IR spectrum of this compound is expected to show several characteristic absorption bands:

C-H Stretching: Aromatic C-H stretching vibrations typically appear in the region of 3100-3000 cm⁻¹. Aliphatic C-H stretching from the tert-butyl and methoxy groups would be observed in the 2960-2850 cm⁻¹ range.

C=C Stretching: Aromatic ring stretching vibrations are expected to produce bands in the 1600-1450 cm⁻¹ region.

C-O Stretching: The aryl-alkyl ether linkage (Ar-O-CH₃) should give rise to a strong, characteristic C-O stretching band, typically around 1250 cm⁻¹ (asymmetric) and 1040 cm⁻¹ (symmetric).

C-Br Stretching: The C-Br stretching vibration is expected in the far-infrared region, typically between 600 and 500 cm⁻¹.

Out-of-Plane Bending: The substitution pattern on the benzene ring (1,2,4-trisubstituted) would give rise to characteristic C-H out-of-plane (OOP) bending bands in the 900-800 cm⁻¹ region of the spectrum.

Raman spectroscopy would complement the IR data, particularly for the symmetric vibrations of the aromatic ring and the C-C bonds of the tert-butyl group.

Predicted Infrared Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3100-3000 | C-H Stretch | Aromatic |

| 2960-2850 | C-H Stretch | Aliphatic (tert-butyl, methoxy) |

| 1600-1450 | C=C Stretch | Aromatic Ring |

| ~1250 | C-O Stretch (asymmetric) | Aryl Ether |

| ~1040 | C-O Stretch (symmetric) | Aryl Ether |

| 900-800 | C-H Bend (OOP) | 1,2,4-Trisubstituted Ring |

X-ray Crystallography for Solid-State Structure Determination and Intermolecular Interaction Analysis

A crystallographic study of this compound would confirm the substitution pattern on the benzene ring and reveal the conformation of the methoxy and tert-butyl groups relative to the ring. The bulky tert-butyl group would likely influence the orientation of the adjacent methoxy group due to steric hindrance.

Furthermore, the analysis of the crystal packing would reveal any significant intermolecular interactions, such as dipole-dipole interactions involving the C-Br and C-O bonds, or van der Waals forces, which govern the solid-state properties of the compound. To date, no public crystal structure data for this specific compound has been reported.

Derivatization and Analog Synthesis Strategies Based on 4 Bromo 2 Tert Butyl 1 Methoxybenzene

Functional Group Interconversions of the Bromine Atom

The bromine atom in 4-Bromo-2-tert-butyl-1-methoxybenzene is a key functional group that can be readily converted into other functionalities, paving the way for a wide range of synthetic applications. Two of the most common and powerful interconversions are the formation of Grignard reagents and organolithium species.

These organometallic intermediates are potent nucleophiles and can react with a vast array of electrophiles to introduce new carbon-carbon and carbon-heteroatom bonds. For instance, the Grignard reagent, formed by reacting this compound with magnesium metal, can be used in reactions with aldehydes, ketones, esters, and carbon dioxide to yield secondary alcohols, tertiary alcohols, ketones, and carboxylic acids, respectively. masterorganicchemistry.comwikipedia.org

Similarly, lithium-halogen exchange, typically achieved using organolithium reagents like n-butyllithium or tert-butyllithium (B1211817) at low temperatures, generates the corresponding aryllithium species. This reagent can then participate in various synthetic transformations, including reactions with electrophiles to create new C-C bonds or transmetalation with other metals to form different organometallic reagents. The steric hindrance provided by the ortho-tert-butyl group can influence the reactivity and stability of these organometallic intermediates. acs.org

Scaffold Modification via Cross-Coupling and Other Aromatic Substitution Reactions

The bromine atom of this compound is an excellent handle for participating in a multitude of palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for the construction of carbon-carbon and carbon-heteroatom bonds, enabling significant modifications of the aromatic scaffold.

Buchwald-Hartwig Amination: This reaction allows for the formation of a carbon-nitrogen bond, converting the aryl bromide into an arylamine. By reacting this compound with various primary or secondary amines in the presence of a palladium catalyst and a suitable base, a diverse range of N-aryl amines can be synthesized. libretexts.orgwikipedia.orgacsgcipr.org The choice of phosphine (B1218219) ligand is crucial for the success of this reaction, especially with sterically hindered substrates. wikipedia.org

Suzuki Coupling: The Suzuki reaction is a versatile method for forming carbon-carbon bonds by coupling the aryl bromide with an organoboron compound, such as a boronic acid or boronic ester. rsc.orgnih.gov This reaction is tolerant of a wide variety of functional groups and can be used to synthesize biaryl compounds, which are prevalent in many pharmaceuticals and materials. The reaction of this compound with various aryl or vinyl boronic acids would yield the corresponding 2-tert-butyl-4-substituted-1-methoxybenzene derivatives.

Heck Reaction: The Heck reaction involves the coupling of the aryl bromide with an alkene to form a new carbon-carbon bond, leading to the synthesis of substituted alkenes. researchgate.netwikipedia.org This reaction is typically catalyzed by a palladium complex and requires a base. Reacting this compound with different alkenes can introduce vinyl groups at the 4-position of the aromatic ring.

Sonogashira Coupling: This reaction enables the formation of a carbon-carbon triple bond by coupling the aryl bromide with a terminal alkyne. researchgate.netwikipedia.orglibretexts.org Catalyzed by palladium and a copper co-catalyst, the Sonogashira coupling of this compound with various alkynes would produce a range of 4-alkynyl-2-tert-butyl-1-methoxybenzene derivatives.

Stille Coupling: The Stille reaction utilizes an organotin reagent as the coupling partner for the aryl bromide. researchgate.net This reaction is known for its mild conditions and tolerance of many functional groups.

The following table summarizes representative cross-coupling reactions that can be applied to this compound:

| Reaction Name | Coupling Partner | Product Type | Catalyst/Reagents |

| Buchwald-Hartwig Amination | Primary/Secondary Amine | N-Aryl Amine | Pd catalyst, Phosphine ligand, Base |

| Suzuki Coupling | Boronic Acid/Ester | Biaryl/Vinylic Compound | Pd catalyst, Base |

| Heck Reaction | Alkene | Substituted Alkene | Pd catalyst, Base |

| Sonogashira Coupling | Terminal Alkyne | Aryl Alkyne | Pd catalyst, Cu(I) co-catalyst, Base |

| Stille Coupling | Organotin Reagent | Biaryl/Vinylic Compound | Pd catalyst |

Synthesis of Poly-functionalized Aryl Ethers and Related Aromatic Architectures

The strategic derivatization of this compound opens avenues for the synthesis of more complex, poly-functionalized aryl ethers and related aromatic structures. By combining the reactions described in the previous sections, multiple functional groups can be introduced onto the aromatic ring in a controlled manner.

For example, a sequential cross-coupling strategy can be employed. Starting with this compound, a first cross-coupling reaction, such as a Suzuki or Sonogashira coupling, can be performed to introduce a new substituent at the 4-position. The resulting product, now bearing a new functional group, could potentially undergo further transformations. For instance, if the newly introduced substituent contains another reactive site, subsequent reactions can be carried out to build up molecular complexity.

Furthermore, the methoxy (B1213986) group itself can be a site for modification, although this typically requires harsher conditions than reactions involving the bromine atom. Demethylation to the corresponding phenol (B47542) would provide a new handle for further functionalization, such as etherification with different alkyl or aryl groups, leading to a diverse library of poly-functionalized aryl ethers. organic-chemistry.org The synthesis of such compounds is of interest in medicinal chemistry and materials science due to the diverse properties that can be achieved through varied substitution patterns.

Role in Multi-component Reactions and Convergent Synthesis of Complex Molecules

While direct examples of this compound in multi-component reactions (MCRs) are not extensively documented in the literature, its derivatives could potentially serve as valuable substrates in such transformations. rsc.orgnih.gov MCRs, where three or more reactants combine in a single synthetic operation to form a complex product, are highly valued for their efficiency and atom economy.

For instance, derivatives of this compound where the bromine has been converted to an aldehyde, amine, or carboxylic acid could participate in well-known MCRs like the Ugi or Passerini reactions. wikipedia.orgmdpi.com The Ugi reaction, for example, combines an aldehyde, an amine, a carboxylic acid, and an isocyanide to form a bis-amide. A derivative of the title compound bearing one of these functional groups could be incorporated into such a reaction to generate complex molecules containing the 2-tert-butyl-1-methoxybenzene scaffold.

In convergent synthesis strategies, complex molecules are assembled from several smaller, pre-synthesized fragments. The derivatives of this compound, prepared through the functional group interconversions and cross-coupling reactions discussed earlier, can serve as these key fragments. By carefully designing the synthetic route, these fragments can be coupled together in the later stages of a synthesis, leading to the efficient construction of complex target molecules. This approach is often more efficient than linear synthesis, where the molecule is built step-by-step from a single starting material.

Advanced Applications of 4 Bromo 2 Tert Butyl 1 Methoxybenzene in Chemical Research

Utility as a Versatile Synthetic Intermediate for Diverse Organic Scaffolds

The presence of a bromine atom on the aromatic ring of 4-bromo-2-tert-butyl-1-methoxybenzene makes it an excellent substrate for a variety of cross-coupling reactions, which are fundamental to the construction of complex organic molecules. This reactivity allows for the synthesis of a wide range of organic scaffolds, which are the core structures of many functional molecules.

Notably, related compounds such as 4-bromo-2-methoxybenzaldehyde (B1278859) are recognized as important intermediates in the chemical industry, underscoring the synthetic value of the bromo-methoxy-substituted phenyl motif. google.comatamanchemicals.com The tert-butyl group in the target molecule provides steric bulk, which can influence the regioselectivity of reactions and the conformational properties of the final products.

Key reactions that highlight the utility of this compound as a synthetic intermediate include:

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction enables the formation of carbon-carbon bonds between the aryl bromide and various organoboron compounds. bldpharm.comnih.gov This is a powerful method for the synthesis of biaryl compounds, which are prevalent in pharmaceuticals, agrochemicals, and materials science. By coupling this compound with different boronic acids or esters, a diverse library of substituted biphenyls can be generated. bldpharm.com

Heck-Mizoroki Reaction: This reaction involves the palladium-catalyzed coupling of the aryl bromide with an alkene, leading to the formation of a substituted alkene. chemicalbook.comastate.edu This provides a direct route to vinyl-arenes, which are important structural motifs in polymers and pharmacologically active molecules. The reaction of this compound with various alkenes can produce a range of stilbene (B7821643) and cinnamate (B1238496) derivatives.

Synthesis of Heterocyclic Compounds: The bromo-functionalized ring can be a starting point for the synthesis of various heterocyclic compounds. nih.gov Through sequential reactions, such as metal-halogen exchange followed by reaction with an appropriate electrophile, or through palladium-catalyzed C-N and C-O bond-forming reactions, a variety of oxygen, nitrogen, and sulfur-containing heterocycles can be constructed. These heterocyclic scaffolds are of significant interest due to their widespread presence in bioactive molecules. nih.gov

The versatility of this compound as a synthetic intermediate is summarized in the table below, which showcases the types of organic scaffolds that can be accessed through its key reactions.

| Reaction Type | Reactant Partner | Resulting Scaffold | Potential Applications |

| Suzuki-Miyaura Coupling | Arylboronic acids/esters | Substituted Biphenyls | Pharmaceuticals, Liquid Crystals, Organic Electronics |

| Heck-Mizoroki Reaction | Alkenes | Vinyl-Arenes (Stilbenes, Cinnamates) | Polymers, Pharmaceuticals |

| Buchwald-Hartwig Amination | Amines | Aryl Amines | Organic Electronics, Pharmaceuticals |

| Synthesis of Heterocycles | Various electrophiles/nucleophiles | Fused or Substituted Heterocycles | Pharmaceuticals, Agrochemicals |

Applications in Material Science

The unique combination of a polymerizable handle (the bromo group) and property-modifying substituents (tert-butyl and methoxy (B1213986) groups) makes this compound an attractive precursor for advanced materials.

Precursor in Functional Polymer Synthesis (e.g., coatings, adhesives, high-performance materials)

The aryl bromide functionality of this compound allows it to serve as a monomer in various polymerization reactions, leading to the formation of high-performance polymers. For instance, it can be envisioned as a monomer for the synthesis of poly(p-phenylene vinylene) (PPV) derivatives through polymerization methods like the Gilch route. mdpi.com The resulting polymers would feature a bulky tert-butyl group and a methoxy group on the backbone, which can enhance solubility and influence the electronic properties of the material.

Furthermore, the principles of polyolefin synthesis, which have led to a wide range of high-performance plastics, can be extended to novel monomers. mdpi.com While direct polymerization of this compound into coatings or adhesives is not extensively documented, its derivatives could be incorporated into polymer chains to impart specific properties such as thermal stability, and hydrophobicity, which are desirable in these applications. The development of high-performance polymer blends is another area where derivatives of this compound could find use. researchgate.netrsc.org

Components in Organic Electronic Devices (e.g., organic semiconductors for LEDs and transistors)

The fields of organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs) rely on organic molecules with tailored electronic properties. The tert-butyl and methoxy substituents are commonly employed in the design of materials for these devices. The bulky tert-butyl group can prevent intermolecular aggregation and π-π stacking, which often leads to luminescence quenching. researchgate.net The methoxy group, being electron-donating, can influence the HOMO and LUMO energy levels of a molecule, which is crucial for efficient charge injection and transport. researchgate.netprepchem.com

Derivatives of this compound are promising candidates for:

Hole Transport Materials (HTMs): By coupling this compound with electron-rich moieties like triphenylamines or carbazoles (via Suzuki or Buchwald-Hartwig reactions), it is possible to synthesize novel HTMs. gmchemix.com The resulting materials would benefit from the good film-forming properties and high glass transition temperatures often associated with bulky substituents.

Emitters in OLEDs: The core structure derived from this compound can be functionalized with other chromophoric groups to create new emissive materials. The presence of the tert-butyl and methoxy groups can help to tune the emission color and improve the photoluminescence quantum yield. researchgate.net

The following table outlines the potential roles of derivatives of this compound in organic electronic devices.

| Device Component | Derived Structure | Function of Substituents | Potential Advantage |

| Hole Transport Layer (HTL) | Biaryl or triarylamine derivatives | tert-butyl: solubility, morphology; methoxy: HOMO level tuning | Enhanced device stability and efficiency |

| Emissive Layer (EML) | Functionalized biphenyls or heterocycles | tert-butyl: reduce quenching; methoxy: tune emission color | Improved quantum yield and color purity |

Development of Catalysts and Ligands for Transition Metal Catalysis

The development of efficient and selective catalysts is a cornerstone of modern chemical synthesis. Phosphine (B1218219) ligands play a crucial role in tuning the reactivity of transition metal catalysts, particularly palladium. The steric and electronic properties of the phosphine ligand are critical to the success of a catalytic reaction.

This compound can serve as a precursor for the synthesis of novel phosphine ligands. A common strategy involves the conversion of the aryl bromide to an organolithium or Grignard reagent, which is then reacted with a chlorophosphine to form a new carbon-phosphorus bond. The resulting phosphine ligand would feature the 2-tert-butyl-1-methoxyphenyl group, which can impart specific steric and electronic effects on the metal center.

The bulky tert-butyl group ortho to the point of attachment of the phosphorus atom can create a sterically hindered environment around the metal, which can promote reductive elimination and prevent the formation of inactive catalyst species. rsc.org The methoxy group can influence the electron density at the phosphorus atom, thereby modulating the catalytic activity.

A notable application of sterically demanding ligands is in the "Weak-Link Approach" to catalyst design, where hemilabile ligands containing both strong and weak binding sites are used to create dynamic catalytic systems. Phosphine ligands derived from this compound could potentially be incorporated into such systems.

Precursor in Agrochemical Synthesis (e.g., selective herbicide and fungicide development)

The development of new herbicides and fungicides often involves the synthesis and screening of large libraries of compounds. The versatility of this compound in generating diverse molecular architectures through cross-coupling and other reactions makes it a potentially valuable building block for such discovery efforts.

Future Research Directions and Unexplored Avenues

Development of Novel and Sustainable Synthetic Routes with Enhanced Atom Economy

The pursuit of green and sustainable chemical processes is a paramount goal in modern organic synthesis. Future research in the synthesis of 4-Bromo-2-tert-butyl-1-methoxybenzene and its derivatives should prioritize the development of novel routes that exhibit high atom economy, minimize waste, and utilize environmentally benign reagents and conditions. jocpr.comnih.gov

Key areas for investigation include:

Catalytic C-H Bromination: Exploring direct C-H bromination of 2-tert-butyl-1-methoxybenzene using innovative catalytic systems could offer a more atom-economical alternative to traditional electrophilic aromatic substitution methods that often generate stoichiometric byproducts. acs.orgsemanticscholar.orgresearchgate.net The development of selective and recyclable catalysts, such as metal-organic frameworks or supported metal nanoparticles, would be a significant advancement.

Bio-inspired and Enzymatic Synthesis: Investigating enzymatic or biomimetic approaches for the regioselective bromination of substituted anisoles could lead to highly selective and environmentally friendly synthetic methods. While challenging, the discovery or engineering of enzymes capable of performing such transformations would represent a breakthrough in sustainable chemistry.

A comparative analysis of potential synthetic routes in terms of atom economy is presented in Table 1.

| Reaction Type | General Equation | Theoretical Atom Economy (%) | Key Advantages | Research Challenges |

| Electrophilic Aromatic Bromination (Traditional) | C₁₁H₁₆O + Br₂ → C₁₁H₁₅BrO + HBr | 59.5 | Well-established methodology | Low atom economy, corrosive byproduct |

| Catalytic C-H Bromination | C₁₁H₁₆O + HBr + [O] → C₁₁H₁₅BrO + H₂O | 88.9 | High atom economy, reduced waste | Catalyst development and stability |

| Addition-Elimination Reactions | Not directly applicable for synthesis | N/A | High atom economy in principle | Requires suitable precursors |

Table 1: Comparative Analysis of Synthetic Routes by Atom Economy. This table illustrates the theoretical atom economy for different approaches to synthesizing this compound, highlighting the potential benefits of catalytic methods.

Deeper Mechanistic Insights into Complex and Unconventional Transformations

A thorough understanding of reaction mechanisms is crucial for the optimization of existing transformations and the discovery of new reactivity patterns. Future research should aim to provide deeper mechanistic insights into the reactions involving this compound, particularly in complex and unconventional transformations.

Elucidation of Electrophilic Aromatic Substitution Mechanisms: While the general mechanism of electrophilic aromatic substitution is well-understood, the specific role of the bulky tert-butyl group and the electron-donating methoxy (B1213986) group on the reaction kinetics, regioselectivity, and the stability of intermediates warrants further investigation. acs.orgacs.orgmasterorganicchemistry.comnih.gov Advanced spectroscopic techniques, such as in-situ NMR and stopped-flow analysis, combined with computational modeling, can provide a more detailed picture of the reaction pathways. acs.orgresearchgate.net

Exploration of Transition-Metal Catalyzed Cross-Coupling Reactions: The bromine atom in this compound makes it an ideal substrate for various cross-coupling reactions. A deeper mechanistic understanding of these reactions, including the oxidative addition, transmetalation, and reductive elimination steps, will enable the development of more efficient and selective catalytic systems. The influence of the sterically demanding tert-butyl group on the coordination of the metal center and the subsequent catalytic cycle is a key area for study.

Investigation of Unconventional Reactivity: Research into unconventional transformations, such as dearomatization reactions or the activation of otherwise inert C-H bonds, could unveil novel synthetic applications for this compound and its derivatives.

Exploration of New Applications in Emerging and Interdisciplinary Fields

The unique substitution pattern of this compound provides a scaffold for the synthesis of a wide range of functional molecules. Future research should focus on exploring new applications for this compound and its derivatives in emerging and interdisciplinary fields.

Materials Science: The incorporation of the this compound moiety into organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), could lead to novel materials with tailored electronic and photophysical properties. The bulky tert-butyl group can influence molecular packing and prevent aggregation-induced quenching of fluorescence, while the bromo- and methoxy- substituents offer handles for further functionalization.

Medicinal Chemistry: As a building block, this compound can be utilized in the synthesis of novel bioactive compounds. Its derivatives could be explored as potential drug candidates targeting a variety of diseases. The lipophilic nature of the tert-butyl group and the hydrogen bonding capabilities of the methoxy group can influence the pharmacokinetic and pharmacodynamic properties of the resulting molecules.

Agrochemicals: The development of new pesticides and herbicides often relies on the synthesis of novel aromatic compounds. Derivatives of this compound could be investigated for their potential as agrochemicals, with the aim of developing more effective and environmentally benign crop protection agents.

Advanced Computational-Experimental Integration for Rational Design and Predictive Synthesis

The synergy between computational chemistry and experimental work is a powerful tool for accelerating the discovery and development of new molecules and reactions. rsc.orgnih.govrsc.orgscielo.brnih.gov Future research on this compound should leverage this integrated approach for rational design and predictive synthesis.

Predictive Modeling of Reactivity and Selectivity: Density Functional Theory (DFT) and other computational methods can be employed to model the reaction pathways of various transformations involving this compound. These models can predict the regioselectivity of electrophilic aromatic substitution, the feasibility of new reactions, and the electronic properties of novel derivatives, thereby guiding experimental efforts.

Rational Design of Functional Molecules: Computational tools can be used to design new molecules based on the this compound scaffold with desired properties for specific applications. For example, quantum chemical calculations can predict the emission wavelengths of potential OLED materials, and molecular docking simulations can guide the design of new drug candidates.

Data-Driven Discovery and Machine Learning: The use of machine learning algorithms to analyze large datasets of reaction outcomes and molecular properties can accelerate the discovery of new synthetic routes and the identification of promising candidate molecules. By training models on existing data, it may be possible to predict the optimal reaction conditions for a given transformation or to screen virtual libraries of compounds for desired activities.

A summary of potential research avenues integrating computational and experimental approaches is provided in Table 2.

| Research Area | Computational Approach | Experimental Validation | Potential Outcome |

| Reaction Mechanism Elucidation | DFT calculations, transition state analysis | Kinetic studies, in-situ spectroscopy | Deeper understanding of reactivity |

| Rational Design of OLED Materials | Quantum chemical calculations, molecular dynamics | Synthesis, photophysical characterization | Novel high-performance materials |

| Predictive Synthesis | Machine learning models | High-throughput experimentation | Accelerated discovery of new reactions |

Table 2: Integration of Computational and Experimental Approaches. This table outlines how computational methods can be synergistically combined with experimental work to advance research on this compound.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 4-Bromo-2-tert-butyl-1-methoxybenzene, and how can reaction conditions be optimized for yield?

- The compound can be synthesized via multi-step protocols involving aromatic substitution and protective group strategies. For example, analogous brominated methoxybenzene derivatives are synthesized by protecting hydroxyl groups (e.g., acetylation), bromination using reagents like NBS, followed by hydrolysis and re-protection with benzyl or methoxymethyl groups . Optimization may involve solvent selection (e.g., CH₃CN for controlled bromination) and temperature modulation to minimize side reactions.

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

- Single-crystal X-ray diffraction (XRD) provides precise structural data, including bond angles and dihedral angles (e.g., methoxy group orientation relative to the benzene ring) . Nuclear Magnetic Resonance (NMR) is critical for confirming substitution patterns, with and NMR resolving tert-butyl and bromine-induced deshielding effects. High-resolution mass spectrometry (HRMS) validates molecular weight.

Q. How does the steric bulk of the tert-butyl group influence the reactivity of this compound in cross-coupling reactions?

- The tert-butyl group creates steric hindrance, potentially slowing down reactions at the ortho position. For instance, Suzuki-Miyaura couplings may require bulky ligands (e.g., SPhos) or elevated temperatures to enhance reactivity. Comparative studies with less hindered analogs (e.g., methyl-substituted derivatives) can quantify steric effects .

Advanced Research Questions

Q. How can regioselectivity challenges during bromination of methoxybenzene precursors be addressed to favor the desired substitution pattern?

- Regioselectivity is influenced by directing groups and steric factors. For example, bromination of 4-methoxyphenol derivatives with NBS in CH₃CN preferentially targets the ortho position due to methoxy group activation. Computational modeling (DFT) can predict transition states to guide reagent selection and solvent polarity adjustments .

Q. What mechanistic insights explain contradictory yields in Ullmann vs. Buchwald-Hartwig amination reactions involving this compound?

- Ullmann reactions (Cu-mediated) may suffer from lower efficiency due to the tert-butyl group’s steric hindrance, whereas Buchwald-Hartwig (Pd-catalyzed) protocols with bulky ligands (e.g., t-BuBrettPhos) improve turnover. Kinetic studies (e.g., variable-temperature NMR) and catalyst poisoning experiments can identify rate-limiting steps .

Q. How do electronic effects of substituents impact the compound’s utility in synthesizing bioactive molecules?

- The electron-donating methoxy group activates the ring for electrophilic substitution but deactivates it for nucleophilic aromatic substitution. Comparative studies with nitro- or cyano-substituted analogs can isolate electronic contributions to biological activity (e.g., enzyme inhibition assays) .

Q. What strategies resolve discrepancies in crystallographic data vs. computational predictions for the compound’s molecular geometry?

- Discrepancies in bond angles or torsion angles (e.g., methoxy group orientation) may arise from crystal packing effects. Hybrid methods combining XRD with molecular dynamics simulations (e.g., using Gaussian or ORCA) can reconcile experimental and theoretical models .

Methodological Considerations

- Data Contradiction Analysis : When conflicting results arise (e.g., bromination yields), systematic variation of reaction parameters (temperature, solvent, catalyst loading) paired with DOE (Design of Experiments) can identify critical factors .